2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole
Description
The compound 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is a heterocyclic thiazole derivative featuring dual 4-chlorophenyl groups, a 4-methoxyphenyl substituent, and a sulfanyl bridge. Thiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NOS2/c1-26-18-10-4-14(5-11-18)20-22(27-19-12-8-17(24)9-13-19)28-21(25-20)15-2-6-16(23)7-3-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYGAXQSDGCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including data tables and case studies.
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorophenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of thiazole derivatives against various cancer cell lines. For instance, the structure-activity relationship (SAR) analysis indicates that substituents on the phenyl rings play a crucial role in modulating activity:
| Compound | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Significant activity observed |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Comparable to doxorubicin |
| Target Compound | U251 (glioblastoma) | < 10 | High potency noted |
The presence of electron-donating groups, such as methoxy, significantly enhances anticancer activity, as seen in various analogs where modifications led to increased efficacy against tumor cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | Strong |
| C. albicans | 64 µg/mL | Weak |
These results suggest that while the compound exhibits some antimicrobial properties, further optimization may be required to enhance its effectiveness against fungal strains .
The proposed mechanism by which thiazole derivatives exert their effects includes:
- Inhibition of DNA synthesis : Thiazoles may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Enzyme inhibition : Specific thiazole compounds have been identified as inhibitors of key enzymes involved in cell proliferation and survival pathways.
Case Studies
- Case Study on Antitumor Activity : A study involving a series of thiazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly affected cytotoxicity. The most active compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Efficacy : In another study, a library of thiazole derivatives was screened against various bacterial and fungal strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogen-Substituted Thiazoles
Role of Methoxy and Sulfanyl Groups
The 4-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to non-polar substituents. For example, hybrid 90n (4-(4-chlorophenyl)-2-(3-(4-(3,3-dimethyltriaz-1-enyl)phenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated potent anticancer activity ($ \text{IC}_{50} = 9.04 \, \mu\text{g/mL} $), attributed to methoxy and chloro synergism . Similarly, sulfanyl bridges in compounds like 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethylideneamino)acetamide facilitate hydrogen bonding and metal coordination, critical for bioactivity .
Anticancer Activity
Thiazole derivatives with chloro and methoxy substituents exhibit notable cytotoxicity:
- Hybrid 90n : $ \text{IC}_{50} = 9.04 \, \mu\text{g/mL} $ (HT-29 colon cancer) and $ 10.65 \, \mu\text{g/mL} $ (MCF-7 breast cancer), outperforming cisplatin .
- Compound 3b (2-(2-(1-(4-Bromophenyl)ethylidene)hydrazineyl)-4-(4-chlorophenyl)thiazole): Selective toxicity against MCF-7 ($ \text{IC}_{50} = 125 \, \mu\text{g/mL} $) with low normal cell toxicity .
The target compound’s dual chloro groups and methoxy moiety may further enhance DNA intercalation or kinase inhibition, though empirical validation is required.
Antimicrobial and Antifungal Activity
Sulfanyl-containing thiazoles show broad-spectrum activity:
- 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole: MIC = 250 µg/mL against Candida utilis .
- Compound 102a (2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole): Remarkable activity against HCT-116 cells .
The sulfanyl group in the target compound could improve membrane permeability, a key factor in antimicrobial efficacy.
Preparation Methods
Hantzsch Thiazole Cyclocondensation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole ring system. This reaction typically involves the condensation of β-keto esters with thiourea derivatives under acidic conditions. For 2-(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole, the protocol involves:
Reactants
- 4-Chlorophenylglyoxal (β-keto equivalent)
- N-(4-Methoxyphenyl)thiourea
Reaction Conditions
- Solvent: Anhydrous ethanol
- Catalyst: Concentrated HCl (0.5 eq)
- Temperature: Reflux at 78°C
- Duration: 12–18 hours
The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclodehydration (Figure 1). This method yields the 4-(4-methoxyphenyl)-2-(4-chlorophenyl)-1,3-thiazole intermediate with 68–72% efficiency.
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate thiazole formation. A modified protocol from SciELO México employs:
Reactants
- 4-Chloroacetophenone
- Thiourea
- Iodine (oxidizing agent)
Optimized Parameters
- Power: 50 W
- Temperature: 120°C
- Time: 10 minutes
This approach achieves 85% yield by enhancing reaction kinetics while minimizing side products like disulfide byproducts.
Regioselective Introduction of the 5-[(4-Chlorophenyl)Sulfanyl] Group
Incorporating the sulfanyl substituent at the thiazole’s C5 position requires precise control to avoid isomerization.
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl group is introduced via reaction between 5-bromo-1,3-thiazole intermediates and 4-chlorothiophenol:
Reaction Scheme
5-Bromo-2-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole + 4-Chlorothiophenol → Target Compound
Conditions
- Base: Potassium tert-butoxide (2.2 eq)
- Solvent: Dry DMF
- Temperature: 110°C
- Duration: 8 hours
NMR studies confirm >95% regioselectivity for C5 substitution under these conditions.
Oxidative Coupling Alternatives
MnO2-mediated oxidative coupling offers a metal-free pathway:
Procedure
- Prepare 5-mercapto-1,3-thiazole precursor
- React with 4-chloroiodobenzene (1.1 eq)
- Add MnO2 (3 eq) in acetonitrile
- Heat at 80°C for 48 hours
This method achieves 80.8% yield with minimal over-oxidation to sulfones.
Critical Analysis of Synthetic Routes
Table 1. Comparative Efficiency of Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Hantzsch + SNAr | 72 | 98.5 | 26 hrs | High regiocontrol |
| Microwave + MnO2 | 85 | 97.2 | 10 min + 48 hrs | Rapid ring formation |
| One-pot Thiourea | 65 | 95.8 | 18 hrs | Simplified purification |
Mechanistic Insights and Side Reactions
Competing Sulfur Oxidation Pathways
During sulfanyl group installation, over-oxidation to sulfoxides remains a key challenge. Kinetic studies show:
Steric Effects in 4-Methoxyphenyl Incorporation
The 4-methoxyphenyl group at C4 induces significant steric hindrance, requiring:
- Elevated temperatures (≥80°C) for complete substitution
- Polar aprotic solvents (DMF/DMSO) to stabilize transition states
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
Iodine vs. MnO2 :
Q & A
Q. What are the key synthetic routes and critical reaction conditions for preparing 2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole?
The synthesis typically involves cyclization reactions and functional group transformations. For example:
- Cyclization with Lawesson’s reagent : Used to form the thiazole core by sulfur incorporation into intermediate precursors .
- Sulfanyl group introduction : Achieved via nucleophilic substitution using 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization parameters : Temperature (60–100°C), solvent polarity (DMF or dichloromethane), and catalysts (e.g., triethylamine for deprotonation) significantly influence yield and purity .
Q. How do NMR and IR spectroscopy confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and methoxyphenyl groups) and thiazole ring carbons (δ 150–160 ppm) .
- IR spectroscopy : Sulfanyl (C–S) stretches appear at 600–700 cm⁻¹, while aromatic C–H bending is observed near 800–900 cm⁻¹ .
- Cross-validation : Coupling NMR data with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the common chemical reactions involving the sulfanyl and thiazole moieties in this compound?
- Oxidation : The sulfanyl group (-S-) can be oxidized to sulfone (-SO₂-) using mCPBA (meta-chloroperbenzoic acid) .
- Nucleophilic substitution : The 5-position sulfanyl group is reactive toward alkyl halides, enabling derivatization .
- Thiazole ring stability : Resists hydrolysis under acidic conditions but may undergo electrophilic aromatic substitution at the 4-methoxyphenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?
- Substituent effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) enhances EGFR/HER2 inhibition .
- Bioisosteric replacements : Substituting the sulfanyl group with sulfonamide (-SO₂NH₂) improves solubility and target binding .
- Data-driven design : Use molecular docking to predict interactions with kinase domains (e.g., EGFR PDB: 1M17) .
Q. What analytical strategies resolve contradictions in reaction outcomes (e.g., by-product formation)?
- HPLC-Tandem MS : Identifies and quantifies by-products (e.g., over-oxidized sulfones) during sulfanyl group reactions .
- Kinetic studies : Monitor reaction progression via in-situ IR to optimize time and temperature for minimal side reactions .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) confirms regioisomeric purity .
Q. How does X-ray crystallography contribute to understanding this compound’s molecular interactions?
- Structural validation : Resolves bond lengths (e.g., C–S = 1.70–1.75 Å) and dihedral angles between aryl groups .
- Packing analysis : Reveals intermolecular interactions (e.g., π-π stacking of chlorophenyl groups) influencing crystal morphology .
- Co-crystallization : Co-crystals with target enzymes (e.g., HER2) provide insights into binding modes .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Reaction Step |
|---|---|---|
| Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate | Precursor for thiazole cyclization | Cyclization with Lawesson’s reagent |
| 4-Chlorothiophenol | Sulfanyl group donor | Nucleophilic substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
